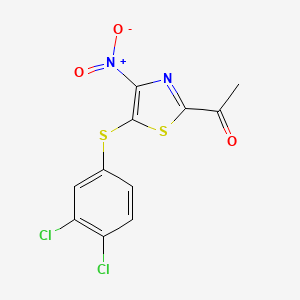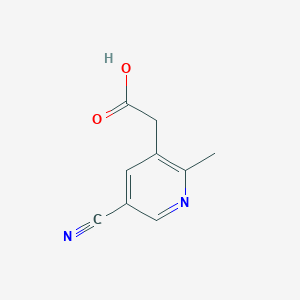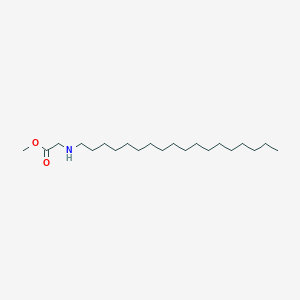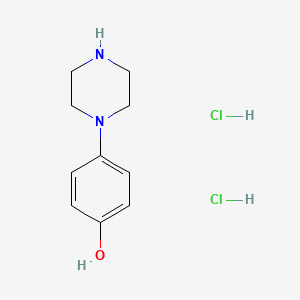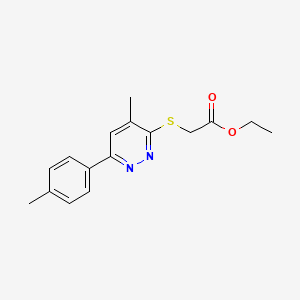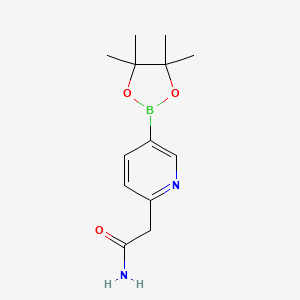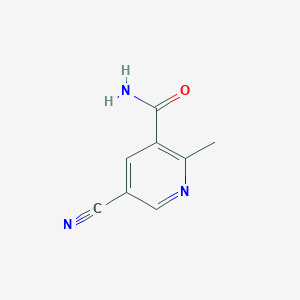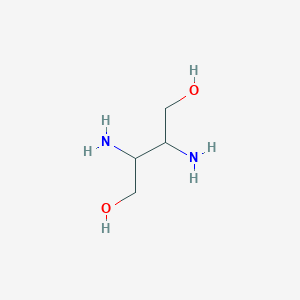![molecular formula C7H3Cl2N3 B12970880 5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
5,8-Dichloropyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloropyrido[3,4-b]pyrazine is a heterocyclic compound characterized by the presence of two chlorine atoms at the 5th and 8th positions of the pyrido[3,4-b]pyrazine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloropyrido[3,4-b]pyrazine typically involves the chlorination of pyrido[3,4-b]pyrazine. One common method includes the reaction of pyrido[3,4-b]pyrazine with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where pyrido[3,4-b]pyrazine is exposed to chlorinating agents in a reactor system designed to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistent product quality .
化学反応の分析
Types of Reactions: 5,8-Dichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrido[3,4-b]pyrazine derivatives .
科学的研究の応用
5,8-Dichloropyrido[3,4-b]pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and agrochemicals.
作用機序
The mechanism of action of 5,8-Dichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
類似化合物との比較
- 5,7-Dichloropyrido[3,4-b]pyrazine
- 5,6-Dichloropyrido[3,4-b]pyrazine
Comparison: 5,8-Dichloropyrido[3,4-b]pyrazine is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical behaviors, making it a valuable subject of study in various research fields .
特性
分子式 |
C7H3Cl2N3 |
|---|---|
分子量 |
200.02 g/mol |
IUPAC名 |
5,8-dichloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H |
InChIキー |
VSGQXARDJBFVBL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C(=CN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


